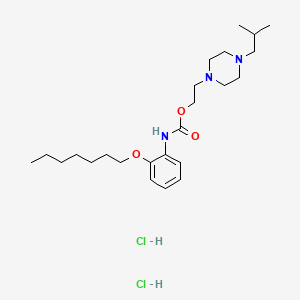
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride is a complex organic compound It belongs to the class of carbamic acids, which are derivatives of carbamic acid (H2NCOOH)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride typically involves multiple steps:
Formation of the Heptyloxyphenyl Intermediate: This step involves the reaction of heptyl alcohol with phenol in the presence of an acid catalyst to form the heptyloxyphenyl intermediate.
Formation of the Piperazinyl Ethyl Ester: This step involves the reaction of 1-methylpropyl piperazine with ethyl chloroformate to form the piperazinyl ethyl ester intermediate.
Coupling Reaction: The final step involves the coupling of the heptyloxyphenyl intermediate with the piperazinyl ethyl ester intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the heptyloxy group.
Reduction: Reduction reactions can occur at the ester or piperazinyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
Oxidation: Oxidation of the heptyloxy group can lead to the formation of heptanoic acid derivatives.
Reduction: Reduction of the ester group can lead to the formation of alcohol derivatives.
Substitution: Substitution reactions can lead to various substituted phenyl derivatives.
科学的研究の応用
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The heptyloxyphenyl group and the piperazinyl ethyl ester group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar in structure but lacks the heptyloxy and piperazinyl groups.
Carbamic acid, methyl-, o-cumenyl ester: Similar in structure but has different substituents on the phenyl ring.
Carbamic acid, methyl ester: A simpler compound with only a methyl group attached to the carbamic acid.
Uniqueness
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the heptyloxy group enhances its hydrophobicity, while the piperazinyl group provides additional binding interactions with molecular targets.
特性
CAS番号 |
141312-26-7 |
|---|---|
分子式 |
C24H43Cl2N3O3 |
分子量 |
492.5 g/mol |
IUPAC名 |
2-[4-(2-methylpropyl)piperazin-1-yl]ethyl N-(2-heptoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C24H41N3O3.2ClH/c1-4-5-6-7-10-18-29-23-12-9-8-11-22(23)25-24(28)30-19-17-26-13-15-27(16-14-26)20-21(2)3;;/h8-9,11-12,21H,4-7,10,13-20H2,1-3H3,(H,25,28);2*1H |
InChIキー |
NWYSHMUTOIZKIN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCN(CC2)CC(C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


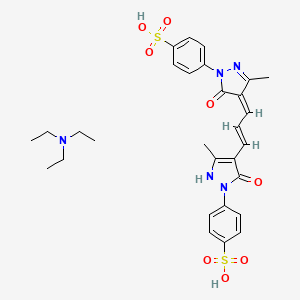

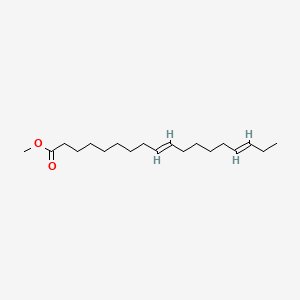
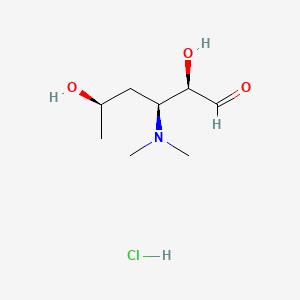
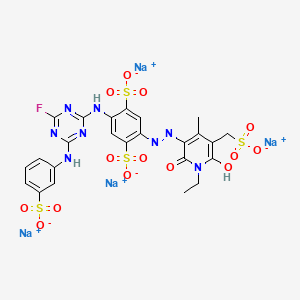

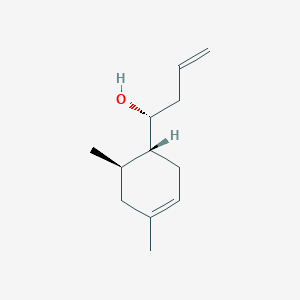
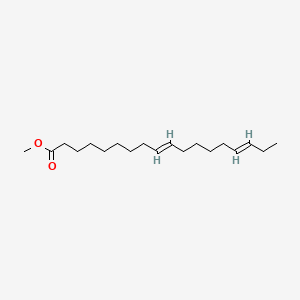
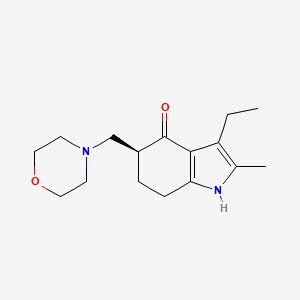
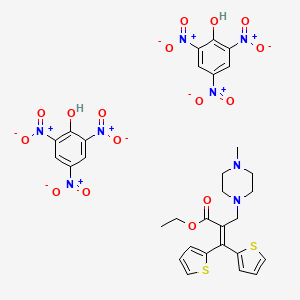
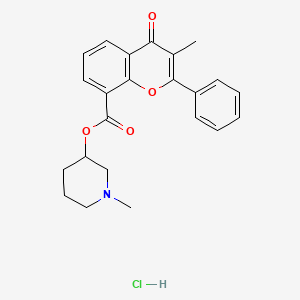
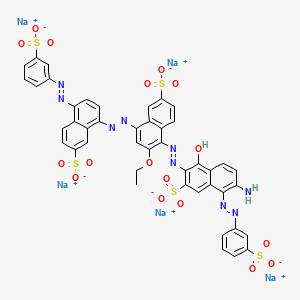
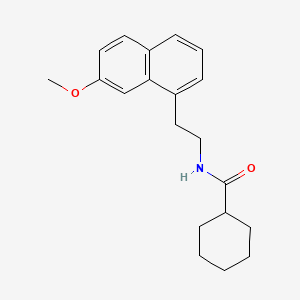
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12752746.png)
